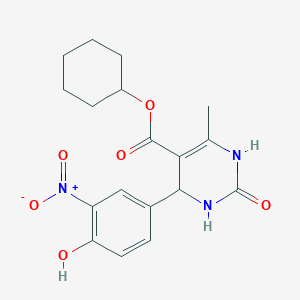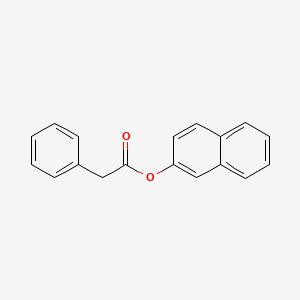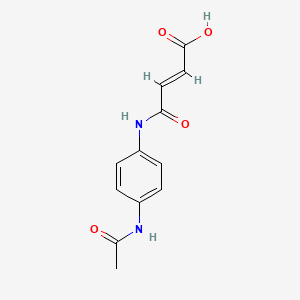![molecular formula C44H60N4O12 B11706966 1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and pyrrolidinone groups
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) involves several steps. The synthetic routes typically include the formation of the dibenzo crown ether structure followed by the introduction of pyrrolidinone groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming stable complexes that can influence various biochemical processes. The pyrrolidinone groups may interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) include other dibenzo crown ethers and pyrrolidinone derivatives. this compound is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties. Some similar compounds include:
Dibenzo crown ethers: These compounds share the crown ether structure but lack the pyrrolidinone groups.
Pyrrolidinone derivatives: These compounds contain the pyrrolidinone group but do not have the complex crown ether structure.
This uniqueness makes 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C44H60N4O12 |
|---|---|
Molekulargewicht |
837.0 g/mol |
IUPAC-Name |
1-[[15,30,31-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaen-14-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C44H60N4O12/c49-41-5-1-9-45(41)29-33-25-37-38(26-34(33)30-46-10-2-6-42(46)50)58-22-18-54-15-16-56-20-24-60-40-28-36(32-48-12-4-8-44(48)52)35(31-47-11-3-7-43(47)51)27-39(40)59-23-19-55-14-13-53-17-21-57-37/h25-28H,1-24,29-32H2 |
InChI-Schlüssel |
RQNJYUKWBAKHFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCOCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)
![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)

![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)

